3-Phenyl-2-(2-pyridylmethylsulfinyl)-4(3H)-quinazolinone
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Overview
Description
3-Phenyl-2-(2-pyridylmethylsulfinyl)-4(3H)-quinazolinone is a complex organic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structure, which includes a quinazolinone core, a phenyl group, and a pyridylmethylsulfinyl moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Phenyl-2-(2-pyridylmethylsulfinyl)-4(3H)-quinazolinone typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Quinazolinone Core: This step often involves the cyclization of anthranilic acid derivatives with appropriate reagents.
Introduction of the Phenyl Group: The phenyl group can be introduced through electrophilic aromatic substitution reactions.
Attachment of the Pyridylmethylsulfinyl Moiety: This step involves the reaction of the quinazolinone intermediate with pyridylmethylsulfinyl chloride under basic conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to improve yield and selectivity.
Chemical Reactions Analysis
Types of Reactions
3-Phenyl-2-(2-pyridylmethylsulfinyl)-4(3H)-quinazolinone undergoes various types of chemical reactions, including:
Oxidation: The sulfinyl group can be oxidized to a sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced to its corresponding sulfide using reducing agents such as lithium aluminum hydride.
Substitution: The phenyl and pyridyl groups can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogenating agents, nucleophiles like amines or thiols.
Major Products
Oxidation: Formation of sulfone derivatives.
Reduction: Formation of sulfide derivatives.
Substitution: Formation of various substituted quinazolinone derivatives.
Scientific Research Applications
3-Phenyl-2-(2-pyridylmethylsulfinyl)-4(3H)-quinazolinone has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential as a therapeutic agent.
Industry: Used in the development of new materials and catalysts.
Mechanism of Action
The mechanism of action of 3-Phenyl-2-(2-pyridylmethylsulfinyl)-4(3H)-quinazolinone involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and biological context.
Comparison with Similar Compounds
Similar Compounds
2-Phenyl-4(3H)-quinazolinone: Lacks the pyridylmethylsulfinyl group.
3-Phenyl-2-(2-pyridylmethylthio)-4(3H)-quinazolinone: Contains a thioether instead of a sulfoxide group.
Uniqueness
3-Phenyl-2-(2-pyridylmethylsulfinyl)-4(3H)-quinazolinone is unique due to the presence of the sulfinyl group, which imparts distinct chemical reactivity and potential biological activity compared to its analogs.
Properties
CAS No. |
117038-05-8 |
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Molecular Formula |
C20H15N3O2S |
Molecular Weight |
361.4 g/mol |
IUPAC Name |
3-phenyl-2-(pyridin-2-ylmethylsulfinyl)quinazolin-4-one |
InChI |
InChI=1S/C20H15N3O2S/c24-19-17-11-4-5-12-18(17)22-20(23(19)16-9-2-1-3-10-16)26(25)14-15-8-6-7-13-21-15/h1-13H,14H2 |
InChI Key |
RQODJPLBSBDZLJ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)N2C(=O)C3=CC=CC=C3N=C2S(=O)CC4=CC=CC=N4 |
Origin of Product |
United States |
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